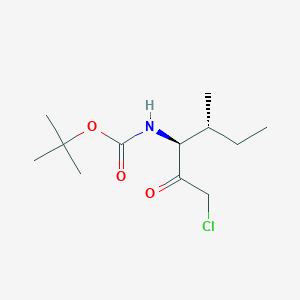
tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is an organic compound that features a tert-butyl group, a carbamate group, and a chlorinated hexanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate typically involves the introduction of the tert-butoxycarbonyl (Boc) group into a precursor molecule. One common method is the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction conditions often involve the use of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted carbamates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chlorine atom and the hexanone moiety differentiates it from other tert-butyl carbamates, providing unique opportunities for chemical modifications and applications.
Propriétés
Formule moléculaire |
C12H22ClNO3 |
|---|---|
Poids moléculaire |
263.76 g/mol |
Nom IUPAC |
tert-butyl N-[(3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C12H22ClNO3/c1-6-8(2)10(9(15)7-13)14-11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,16)/t8-,10+/m1/s1 |
Clé InChI |
SBYKMTUAOVCQGA-SCZZXKLOSA-N |
SMILES isomérique |
CC[C@@H](C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



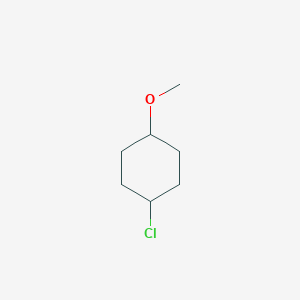

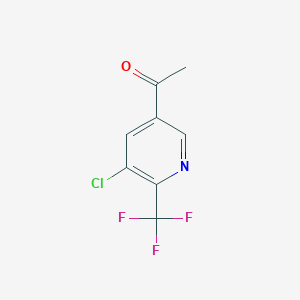


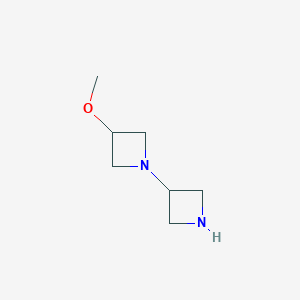

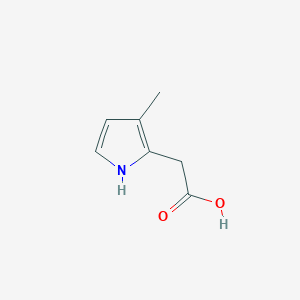
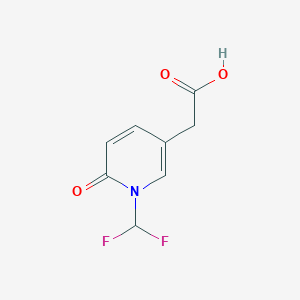

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

